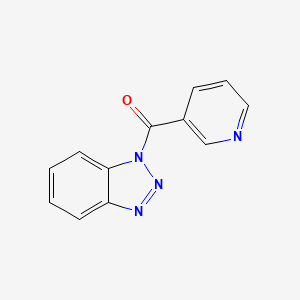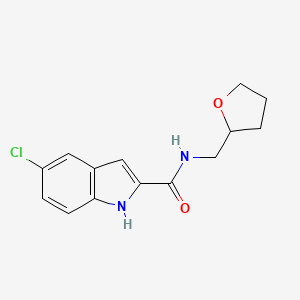
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloro group, an oxolan-2-ylmethyl group, and an indole-2-carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through nucleophilic substitution reactions, using oxirane derivatives and appropriate catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
5-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of an indole ring.
5-chloro-2-methoxy-N-(oxolan-2-ylmethyl)pyrimidin-4-amine: Contains a pyrimidine ring and a methoxy group, differing in both structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
764713-19-1 |
|---|---|
Molekularformel |
C14H15ClN2O2 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-3-4-12-9(6-10)7-13(17-12)14(18)16-8-11-2-1-5-19-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) |
InChI-Schlüssel |
XIHVEGCZRBQYGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Löslichkeit |
17 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






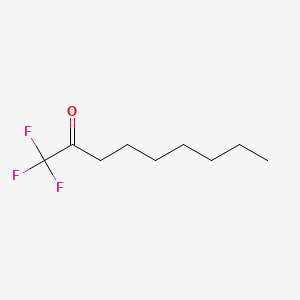
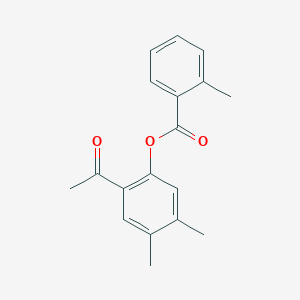

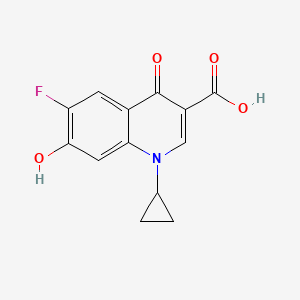



![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
